3-Methyl-1H-indazol-1-amine
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Overview
Description
3-Methyl-1H-indazol-1-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indazol-1-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce the compound in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-indazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Halogenating agents: Such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated derivatives of this compound, while oxidation can yield various oxidized forms of the compound .
Scientific Research Applications
3-Methyl-1H-indazol-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-1H-indazol-1-amine include:
1H-indazole-3-amine: Another indazole derivative with similar biological activities.
1-Methyl-1H-indazole-5-amine: Used in the preparation of hydrazone compounds for treating tau protein-associated diseases.
2H-indazole: A tautomeric form of indazole with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position and the amine group at the 1-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
33334-09-7 |
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Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-methylindazol-1-amine |
InChI |
InChI=1S/C8H9N3/c1-6-7-4-2-3-5-8(7)11(9)10-6/h2-5H,9H2,1H3 |
InChI Key |
PZXCHVUMBFXTLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)N |
Origin of Product |
United States |
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